"N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide chemical properties"
"N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide chemical properties"
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide
Executive Summary
N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide is a highly functionalized, poly-substituted aromatic intermediate critical to modern organic synthesis and drug discovery. Structurally, it consists of a 2-amino-5-nitrobenzophenone core where the primary aniline nitrogen has been protected/activated via tosylation (4-methylbenzenesulfonylation). This specific architectural arrangement—combining a sterically demanding ortho-benzoyl group, a strongly electron-withdrawing para-nitro group, and an acidic sulfonamide moiety—creates a molecule with unique electronic properties. It serves as a pivotal building block for the synthesis of complex N-heterocycles, including quinolines and pharmacologically active benzodiazepine derivatives[1]().
Structural and Electronic Profiling
The reactivity of N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide is entirely dictated by the push-pull electronic environment of its central benzene ring:
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Aniline Deactivation: The starting material, 2-amino-5-nitrobenzophenone, features an amino group that is severely deactivated. The lone pair on the nitrogen is delocalized into the highly electron-withdrawing para-nitro group via resonance, while the ortho-benzoyl group exerts both steric hindrance and inductive electron withdrawal[2]().
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Sulfonamide Acidity: Once tosylated, the resulting N-H bond becomes exceptionally acidic (predicted pKa ~7.5–8.5). The conjugate base formed upon deprotonation is stabilized not only by the adjacent sulfonyl group but also by the electron-deficient nature of the nitrophenyl ring.
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Orthogonal Reactivity: The molecule possesses three distinct reactive vectors: the acidic sulfonamide nitrogen (primed for alkylation), the electrophilic benzoyl carbonyl (primed for condensation), and the nitro group (primed for reduction to an amine for subsequent cyclization)[3]().
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters that dictate the handling, solubility, and reactivity of this compound.
| Parameter | Value | Mechanistic Rationale |
| Molecular Formula | C20H16N2O5S | Condensation of the 2-amino-5-nitrobenzophenone core with a tosyl moiety. |
| Molecular Weight | 396.42 g/mol | High molecular weight and aromaticity necessitate polar aprotic solvents (DMF, DMSO) for downstream reactions. |
| Hydrogen Bond Donors | 1 | The single N-H bond is the primary site for base-catalyzed functionalization. |
| Hydrogen Bond Acceptors | 5 | Multiple electronegative sites (nitro, sulfonyl, carbonyl) dictate binding affinity in biological targets. |
| Predicted pKa (N-H) | ~7.5 – 8.5 | Highly acidic for a sulfonamide due to the synergistic electron-withdrawing effects of the para-nitro and ortho-benzoyl groups. |
| Steric Profile | High | The bulky ortho-benzoyl and N-tosyl groups restrict rotation around the Caryl−N bond, locking the molecule into specific conformations. |
Synthetic Methodology: Overcoming Aniline Deactivation
Because the precursor aniline is highly deactivated, standard Schotten-Baumann conditions (aqueous NaOH / DCM) fail to yield the tosylated product. The protocol below utilizes nucleophilic catalysis to force the reaction.
Fig 1: Catalytic activation workflow for the tosylation of a deactivated aniline derivative.
Protocol 1: Catalytic Tosylation of 2-Amino-5-nitrobenzophenone
Every step in this protocol is designed as a self-validating system to ensure reaction fidelity.
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Reagent Preparation & Dissolution:
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Action: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 2-amino-5-nitrobenzophenone in anhydrous pyridine (0.5 M concentration).
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Causality: Pyridine serves a dual purpose as both the solvent and the primary acid scavenger. Anhydrous conditions are critical because the electrophile (TsCl) will rapidly hydrolyze to sulfonic acid in the presence of ambient moisture.
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Self-Validation: The starting material is a bright yellow powder[2](). Complete dissolution into a clear, bright yellow solution indicates a homogeneous reaction environment free of polymeric impurities.
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Electrophilic Activation:
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Action: Add 0.1 equivalents of 4-dimethylaminopyridine (DMAP). Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.2 equivalents of p-toluenesulfonyl chloride (TsCl) portion-wise over 15 minutes.
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Causality: DMAP acts as a potent nucleophilic catalyst, reacting with TsCl to form a highly electrophilic N-tosylpyridinium intermediate. The 0 °C temperature prevents exothermic degradation and unwanted ring-opening side reactions of the pyridine solvent.
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Self-Validation: A transient color change (deepening to a dark orange/red tint) upon TsCl addition confirms the successful generation of the active N-tosylpyridinium species.
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Thermal Progression:
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Action: Remove the ice bath and heat the reaction mixture to 60 °C for 12–16 hours.
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Causality: Even with DMAP activation, the severe steric bulk of the ortho-benzoyl group and the electronic deactivation from the para-nitro group require thermal energy to drive the C-N bond formation to completion.
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Self-Validation: Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The reaction is complete when the bright yellow starting material spot (lower Rf ) is entirely replaced by a new, UV-active product spot (higher Rf ).
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Quench and Isolation:
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Action: Cool the mixture to room temperature and pour it slowly into a vigorously stirred beaker of ice-cold 1M HCl (10 mL of HCl per 1 mL of pyridine used).
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Causality: The strong acid protonates both pyridine and DMAP, rendering them highly water-soluble. This forces the highly hydrophobic sulfonamide product to crash out of solution.
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Self-Validation: Test the aqueous layer with pH paper. The pH must be strictly < 2. If the pH is higher, residual pyridine will cause the product to oil out rather than forming a filterable, crystalline solid. Filter the precipitate and recrystallize from hot ethanol.
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Downstream Reactivity and Pharmacological Utility
The true value of N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide lies in its utility as a poly-functional scaffold. The tosyl group acts not only as a protecting group but also modulates the nucleophilicity of the nitrogen for subsequent cyclizations.
Fig 2: Divergent synthetic pathways leveraging the functionalized sulfonamide core.
Protocol 2: Chemoselective N-Alkylation
Because the sulfonamide N-H is highly acidic, it can be selectively alkylated without affecting the benzoyl carbonyl or the nitro group.
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Deprotonation: Dissolve the sulfonamide in anhydrous DMF. Add 2.0 equivalents of anhydrous K2CO3 .
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Causality: K2CO3 is a mild, insoluble base that cleanly deprotonates the acidic N-H ( pKa ~8.0) without risking nucleophilic attack on the benzoyl group (which stronger bases like NaOH might cause).
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Self-Validation: The suspension will exhibit a slight bathochromic shift (darkening in color), visually confirming the formation of the resonance-stabilized sulfonamide anion.
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Alkylation: Add 1.5 equivalents of an alkyl halide (e.g., methyl iodide) and stir at room temperature for 4 hours.
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Causality: The soft, bulky sulfonamide anion readily undergoes SN2 attack on the alkyl halide.
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Self-Validation: TLC monitoring will show the disappearance of the starting material. The new product spot will be less polar (higher Rf ) because the hydrogen-bond donating N-H has been replaced by a hydrophobic alkyl group.
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By utilizing these controlled reactivity profiles, researchers can seamlessly transition this intermediate into Friedländer quinoline syntheses[3]() or reduce the nitro group to construct complex, multi-ring central nervous system therapeutics[1]().
References
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Controlling Aggregation and Excited-State Intramolecular Proton Transfer in BODIPYs by Incorporation of 2-(2-Hydroxyphenyl)quinazoline and Variation of Substituents Source: The Journal of Physical Chemistry C - ACS Publications URL:[Link]
- WO2012116415A1 - Novel small-molecules as therapeutics Source: Google Patents URL
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Transition Metal-Free Chemoselective Synthesis of Quinaldic Acid Derivatives via One-Pot Assembly: Assessment of their Photophysical Properties Source: ResearchGate URL:[Link]
